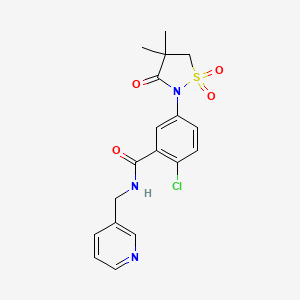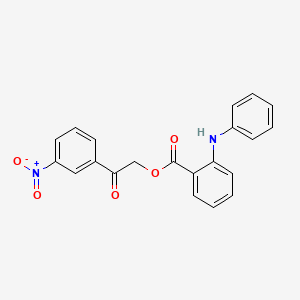![molecular formula C13H12N2 B5112215 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile](/img/structure/B5112215.png)
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile (MTIC) is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. MTIC belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of DNA damage. This compound has been shown to form adducts with DNA, which can lead to the formation of DNA crosslinks and strand breaks. This ultimately results in cell death and apoptosis.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress, alter mitochondrial function, and modulate the expression of various genes involved in cell cycle regulation and apoptosis. In addition, this compound has been found to affect the activity of various enzymes involved in DNA repair and synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile in lab experiments is its high potency and specificity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity and side effects, which can make it challenging to use in vivo.
Orientations Futures
There are several future directions for research on 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, there is a need for more studies on the safety and toxicity of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more research on the potential use of this compound in other disease areas, such as neurodegenerative disorders and infectious diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the field of oncology. Its high potency and specificity against cancer cells make it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, further research is needed to fully understand its mechanism of action, safety, and potential applications in other disease areas.
Méthodes De Synthèse
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile can be synthesized using various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The most commonly used method for the synthesis of this compound is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The yield of this compound using this method is typically high, and the reaction can be easily scaled up for industrial production.
Applications De Recherche Scientifique
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells. Furthermore, this compound has been investigated for its potential use as a diagnostic tool for cancer detection.
Propriétés
IUPAC Name |
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-8-2-5-12-11(6-8)10-4-3-9(7-14)13(10)15-12/h2,5-6,9,15H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMOHMEKFGVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5112136.png)
![5-[3-ethoxy-4-(2-naphthylmethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5112141.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5112156.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide](/img/structure/B5112160.png)
![4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5112163.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5112165.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5112185.png)

![4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5112199.png)
![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5112204.png)
![N-[3-(diethylamino)propyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5112239.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide](/img/structure/B5112247.png)
